1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid
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Overview
Description
1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid is a versatile organic compound with a unique structure that includes a cyclopentyl ring, a hydroxyl group, and a triazole ring
Mechanism of Action
Target of Action
Triazole compounds, in general, are known to interact with a variety of enzymes and receptors due to their ability to mimic amide bonds .
Mode of Action
Triazoles are known to bind in the biological system and show diverse biological activities
Biochemical Pathways
Triazoles are known to have diverse biological activities, suggesting they may affect multiple pathways .
Result of Action
Given the diverse biological activities of triazoles, it is likely that this compound may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclopentyl ring. One common method is the cyclization of a suitable precursor, such as a diol, under acidic conditions. The triazole ring can be introduced through a [3+2] cycloaddition reaction, often using azides and alkynes as starting materials.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid has shown promise in several scientific research areas:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects in treating various diseases.
Industry: Its unique chemical properties make it suitable for use in material science and as a catalyst in chemical reactions.
Comparison with Similar Compounds
1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid can be compared with other triazole derivatives, such as 1-[(1R,2R)-2-Hydroxycyclopentyl]imidazole-4-carboxylic acid and 1-[(1R,2R)-2-Hydroxycyclopentyl]pyrazole-4-carboxylic acid. While these compounds share structural similarities, this compound is unique in its specific arrangement of atoms, which can lead to distinct biological and chemical properties.
Properties
IUPAC Name |
1-[(1R,2R)-2-hydroxycyclopentyl]triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c12-7-3-1-2-6(7)11-4-5(8(13)14)9-10-11/h4,6-7,12H,1-3H2,(H,13,14)/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPYANWHSJEFHD-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N2C=C(N=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N2C=C(N=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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